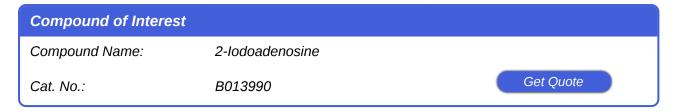


An In-Depth Technical Guide to 2-Iodoadenosine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

2-lodoadenosine, a synthetic derivative of the endogenous nucleoside adenosine, serves as a valuable tool in biomedical research, particularly in the study of purinergic signaling. The introduction of an iodine atom at the 2-position of the adenine ring alters its chemical and biological properties, offering unique opportunities for investigating adenosine receptor function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and biological significance of **2-lodoadenosine**, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties

2-lodoadenosine is a white to off-white solid compound. Its key chemical properties are summarized in the tables below, providing a quantitative basis for its use in experimental settings.

Table 1: General Chemical Properties of 2lodoadenosine



| Property | Value | Reference |
|-------------------|--------------------------|-----------|
| Molecular Formula | C10H12IN5O4 | [1] |
| Molecular Weight | 393.14 g/mol | [1] |
| Melting Point | 200 °C (decomposes) | |
| Appearance | White to off-white solid | _ |

Table 2: Physicochemical Properties of 2-Iodoadenosine

| Property | Value | - Method | Reference |
|------------|---|---|-----------|
| рКа | Data not available in searched literature | Experimental determination would require methods such as UV-Vis or NMR spectroscopy-based pH titrations.[2][3][4] | |
| Solubility | Soluble in DMSO, slightly soluble in methanol.[5] Specific quantitative solubility data in water, DMSO, and ethanol are not readily available in the searched literature. | Gravimetric analysis or UV-Vis spectroscopy after saturation in respective solvents. | |
| Stability | Stable under standard laboratory conditions. Hydrolytic and photostability data are not extensively reported. | Long-term stability studies under controlled temperature, humidity, and light conditions would be required. | |

Chemical Structure



The structural characteristics of **2-lodoadenosine** are fundamental to its interaction with biological targets. The presence of the bulky iodine atom at the 2-position significantly influences its conformation and electronic properties compared to native adenosine.

Table 3: Structural Identifiers of 2-Iodoadenosine

| Identifier | Value Value | Reference |
|---------------|--|-----------|
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5- (hydroxymethyl)tetrahydrofura n-3,4-diol | [1] |
| SMILES String | Nc1nc(I)nc2c1ncn2[C@H]1O INVALID-LINKINVALID- LINK[C@H]1O | |
| InChI Key | MGEBVSZZNFOIRB- UUOKFMHZSA-N | [1] |
| CAS Number | 35109-88-7 | |

Experimental Protocols Synthesis of 2-lodoadenosine

A common synthetic route to **2-lodoadenosine** involves the modification of a related adenosine analog, such as 2-chloroadenosine. The following is a generalized protocol based on established nucleoside chemistry.

Reaction: Diazotization of 2-aminoadenosine followed by iodination, or nucleophilic substitution of a suitable precursor like 2,6-dichloropurine nucleoside. A plausible synthesis starts from 2',3',5'-tri-O-acetyl-guanosine.[6]

Materials:

- · 2-Chloroadenosine or a suitable precursor
- Reagents for diazotization (e.g., sodium nitrite, acid) and iodination (e.g., potassium iodide)
 or for nucleophilic substitution.



- Appropriate solvents (e.g., water, organic solvents)
- Standard laboratory glassware and equipment

Procedure (Illustrative Example from a precursor):

- Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are typically protected (e.g., by acetylation) to prevent side reactions.
- Conversion to an Intermediate: The 6-chloro-2-aminopurine derivative is converted to a 2,6-dihalo intermediate.
- Iodination: The 2-position is then selectively iodinated.
- Amination: The halo group at the 6-position is replaced with an amino group.
- Deprotection: The protecting groups on the ribose are removed to yield 2-lodoadenosine.

Note: A detailed, step-by-step protocol for the synthesis of **2-lodoadenosine** was not explicitly found in the searched literature. The above is a generalized representation of plausible synthetic strategies.

Purification of 2-Iodoadenosine

Purification is critical to obtaining a high-purity product for biological assays. Column chromatography is a standard method.

Method: Silica Gel Column Chromatography[7][8][9][10][11]

Materials:

- Crude 2-lodoadenosine
- Silica gel (appropriate mesh size)
- Elution solvents (e.g., a gradient of dichloromethane and methanol)
- Chromatography column



- Fraction collector or test tubes
- TLC plates and developing chamber for monitoring fractions

Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent.
- Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude 2-lodoadenosine in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel bed.
- Elution: Begin elution with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).
- Fraction Collection: Collect fractions of the eluate.
- Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-lodoadenosine.

Analytical Characterization

The identity and purity of synthesized **2-lodoadenosine** must be confirmed using various analytical techniques.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[6]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[6]



• High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a common setup.[6]

Biological Activity and Signaling Pathways

2-lodoadenosine and its derivatives are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[12] The specific activity of **2-lodoadenosine** at each receptor subtype dictates its downstream effects. While detailed binding affinity (Ki) values for **2-lodoadenosine** itself at all receptor subtypes were not found, its derivatives have been characterized as potent agonists at A1 and A2A receptors.[13]

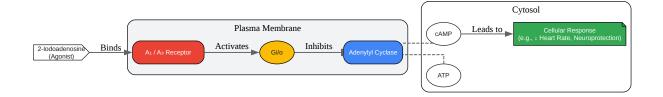
Adenosine Receptor Signaling

The four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are coupled to different G-proteins, leading to distinct intracellular signaling cascades.[14]

- A₁ and A₃ Receptors: These are typically coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
- A₂A and A₂B Receptors: These are typically coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The following diagrams illustrate the canonical signaling pathways activated by adenosine receptor agonists.





Click to download full resolution via product page

A₁/A₃ Receptor Signaling Pathway



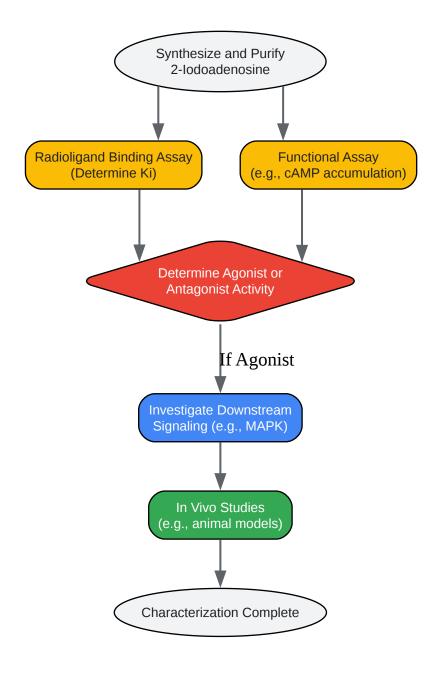
Click to download full resolution via product page

A₂A/A₂B Receptor Signaling Pathway

Experimental Workflow for Characterizing Receptor Activity

The following diagram outlines a typical workflow for characterizing the activity of a compound like **2-lodoadenosine** at a specific adenosine receptor subtype.





Click to download full resolution via product page

Workflow for Characterizing 2-Iodoadenosine Activity

Conclusion

2-lodoadenosine is a synthetically accessible and biologically active analog of adenosine. Its distinct chemical properties and structure make it a valuable probe for studying purinergic signaling. While a comprehensive quantitative dataset for all its physicochemical properties is not yet complete in the public domain, the available information provides a strong foundation for its application in research. The detailed methodologies for synthesis, purification, and



characterization, along with an understanding of its likely role as an adenosine receptor agonist, enable its effective use in drug discovery and development. Further research to determine its specific binding affinities and pKa will undoubtedly enhance its utility as a pharmacological tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-lodoadenosine | C10H12IN5O4 | CID 169662 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. Experimental approaches for measuring pKa's in RNA and DNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. columbia.edu [columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of two affinity states of adenosine A2a receptors with a new radioligand,
 2-[2-(4-amino-3-[125l]iodophenyl)ethylamino]adenosine PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Iodoadenosine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b013990#2-iodoadenosine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com